

Application Notes and Protocols for Detecting Whole Genome Doubling in Tumors

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Whole genome doubling (WGD), a mutational event where a cell's entire genome is duplicated, is a frequent occurrence in cancer development.[1][2] This event is associated with increased genomic instability, tumor heterogeneity, and resistance to therapy, making its detection crucial for cancer research and clinical practice.[1][3][4] The identification of WGD can aid in prognostication, patient stratification, and the development of targeted therapies that exploit the unique vulnerabilities of WGD-positive tumors.[1][3][4][5] This document provides an overview of the primary methodologies for detecting WGD in tumors, including detailed protocols and comparative data to guide researchers in selecting the most appropriate technique for their needs.

Methods for Detecting Whole Genome Doubling

The detection of WGD can be broadly categorized into three approaches: cytogenetic, molecular, and computational methods. Each approach offers distinct advantages and limitations in terms of resolution, throughput, and the type of information generated.

Cytogenetic Methods

Cytogenetic techniques directly visualize chromosomes to assess their number and structure.



- Karyotyping: This classical technique involves arresting cells in metaphase, followed by staining and visualization of chromosomes under a microscope. It provides a direct count of chromosomes, allowing for the identification of aneuploidy and tetraploidy, which are hallmarks of WGD. While it is a definitive method for determining ploidy, it is low-throughput, requires viable cells for cell culture, and has a low resolution (3-10 Mbp).[6]
- Fluorescence In Situ Hybridization (FISH): FISH utilizes fluorescently labeled DNA probes that bind to specific chromosome regions.[7][8] It can be used to count the number of specific chromosomes or chromosome arms in interphase or metaphase cells.[8] Multiplex FISH (mFISH) allows for the simultaneous visualization of all chromosomes, each with a different color, providing a comprehensive karyotypic picture.[9][10] FISH offers higher resolution than traditional karyotyping and can be applied to archival tissue samples.[8]

Molecular Methods

Molecular methods assess the DNA content of a cell population.

• Flow Cytometry: This high-throughput technique measures the DNA content of individual cells by staining them with a fluorescent dye that intercalates with DNA.[5][11][12] The fluorescence intensity is proportional to the DNA content, allowing for the determination of the DNA index (the ratio of the tumor's G0/G1 peak to a normal diploid G0/G1 peak).[13] A DNA index of approximately 2.0 is indicative of a tetraploid population that has undergone WGD. Flow cytometry is rapid and can be performed on fresh, frozen, or paraffin-embedded tissues.[5]

Computational Methods from Next-Generation Sequencing (NGS) Data

With the advent of NGS, several computational approaches have been developed to infer WGD from whole-genome (WGS), whole-exome (WES), or targeted sequencing data.[3][4]

 Allele-Specific Copy Number Analysis: This is a common and robust method for detecting WGD from sequencing data. By analyzing the allele frequencies of heterozygous single nucleotide polymorphisms (SNPs), it is possible to infer the copy number of different genomic segments. In a WGD event, a large proportion of the genome will exhibit a major copy number of two or more and a minor copy number of one or more.[14][15]



- Synonymous Mutation (Ks) Distribution Analysis: This method, often used in evolutionary biology to detect ancient WGD events, can also be applied to tumors.[16][17][18][19] It involves identifying paralogous gene pairs within the tumor genome and calculating the rate of synonymous substitutions (Ks) between them. A peak in the distribution of Ks values can indicate a large-scale duplication event like WGD.[16][19]
- Synteny Analysis: This approach identifies blocks of conserved gene order (synteny) within a genome. The presence of large duplicated syntenic blocks is strong evidence for a past WGD event.[18][20][21] This method generally requires a high-quality genome assembly.[20]
 [22]

Quantitative Data Summary

The performance of different WGD detection methods can vary. The following table summarizes key quantitative data from comparative studies.



Method/T ool	Input Data	Principle	Sensitivit y	Specificit y	Concorda nce with Gold Standard (e.g., WGS)	Referenc e
Targeted Sequencin g Panel	Targeted NGS	Read depth, allele frequency	100%	90%	93.9%	[3]
Whole Exome Sequencin g (WES)	WES	Read depth, allele frequency	84.62%	95%	90.9%	[3]
Flow Cytometry vs. Karyotypin g	Fresh/Fixe d Tissue	DNA content vs. chromoso me count	-	-	95.4%	[23]
MEDICC2	Allele- specific SCNA data	Minimum- evolution criterion	-	-	98.8% accuracy in detecting WGD events	[15]

Experimental Protocols Protocol 1: DNA Ploidy Analysis by Flow Cytometry

This protocol describes the preparation of single-cell suspensions from solid tumors for DNA content analysis.

Materials:

Fresh tumor tissue



- Phosphate-buffered saline (PBS), pH 7.4
- Enzymatic digestion solution (e.g., collagenase, dispase)
- 70% ethanol (ice-cold)
- Propidium iodide (PI) staining solution (containing RNase A)
- · Flow cytometer

Procedure:

- Sample Preparation:
 - Mince fresh tumor tissue into small pieces (1-2 mm³).
 - Incubate the minced tissue in an enzymatic digestion solution at 37°C for 30-60 minutes with gentle agitation to obtain a single-cell suspension.
 - Filter the cell suspension through a 40-70 μm nylon mesh to remove clumps and debris.
 - Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
- Fixation:
 - Resuspend the cell pellet in 1 ml of cold PBS.
 - Add 4 ml of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.
 - Incubate the cells on ice or at -20°C for at least 30 minutes.
- Staining:
 - Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
 - Wash the cells once with PBS.
 - Resuspend the cell pellet in 1 ml of PI staining solution.



- Incubate in the dark at room temperature for 30 minutes.
- Data Acquisition:
 - o Analyze the stained cells on a flow cytometer.
 - Acquire data from at least 10,000-20,000 events.
 - Generate a DNA content histogram.
- Data Analysis:
 - Identify the G0/G1 and G2/M peaks.
 - Calculate the DNA Index (DI) by dividing the mean fluorescence intensity of the tumor G0/G1 peak by the mean fluorescence intensity of a diploid control G0/G1 peak. A DI around 2.0 suggests a tetraploid population and a WGD event.

Protocol 2: Fluorescence In Situ Hybridization (FISH) for Chromosome Enumeration

This protocol outlines the general steps for performing FISH on paraffin-embedded tumor sections.

Materials:

- Formalin-fixed, paraffin-embedded (FFPE) tumor tissue slides
- Xylene and ethanol series (100%, 85%, 70%)
- Pretreatment solution (e.g., sodium thiocyanate)
- Protease solution (e.g., pepsin)
- Fluorescently labeled chromosome-specific centromeric probes
- Hybridization buffer
- DAPI counterstain



Fluorescence microscope

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene to remove paraffin.
 - Rehydrate the tissue sections by sequential immersion in 100%, 85%, and 70% ethanol.
- Pretreatment:
 - Incubate slides in a pretreatment solution to enhance probe penetration.
 - Digest the tissue with a protease solution to remove proteins and unmask the target DNA.
- Denaturation:
 - Denature the chromosomal DNA on the slide and the DNA probe in a separate tube by heating.
- · Hybridization:
 - Apply the denatured probe to the denatured tissue section on the slide.
 - Incubate in a humidified chamber overnight at 37°C to allow the probe to anneal to its complementary target sequence.
- Post-Hybridization Washes:
 - Wash the slides in stringent wash buffers to remove unbound and non-specifically bound probes.
- · Counterstaining and Visualization:
 - Apply DAPI to counterstain the cell nuclei.
 - Mount a coverslip on the slide.



- Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filters.
- Analysis:
 - Count the number of fluorescent signals for the specific chromosome probe in a representative number of tumor cell nuclei. An average of four signals per nucleus for a given chromosome is indicative of tetraploidy for that chromosome.

Protocol 3: Computational WGD Detection from NGS Data

This protocol provides a general workflow for identifying WGD using allele-specific copy number analysis from WGS or WES data.

Software:

- Alignment tool (e.g., BWA)
- Variant caller (e.g., GATK)
- Copy number analysis tool (e.g., ABSOLUTE, Sequenza, ASCAT)

Procedure:

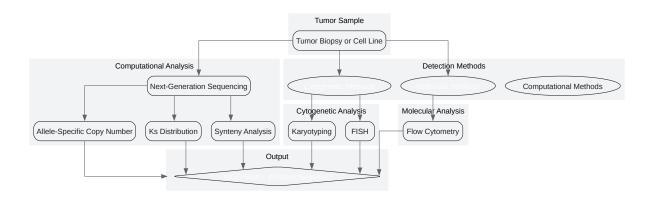
- Data Preprocessing:
 - Align raw sequencing reads from both tumor and matched normal samples to a reference human genome.
 - Perform variant calling to identify germline heterozygous SNPs in the normal sample and somatic mutations in the tumor sample.
- Copy Number Segmentation:
 - Use a copy number analysis tool to segment the genome into regions of constant copy number. These tools typically use read depth information from both tumor and normal samples.

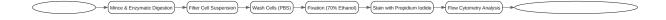


- Allele-Specific Copy Number Analysis:
 - For each segment, the tool will analyze the allele frequencies of heterozygous SNPs within the tumor sample to estimate the major and minor copy numbers.
- Ploidy and Purity Estimation:
 - The software will model the observed copy number and allele frequency data to estimate the overall tumor ploidy and the purity of the tumor sample.
- WGD Call:
 - A WGD event is typically called if the estimated ploidy is greater than a certain threshold (e.g., > 2.5 or > 3) and a significant fraction of the genome (e.g., > 50%) has a major copy number of at least 2.[14]

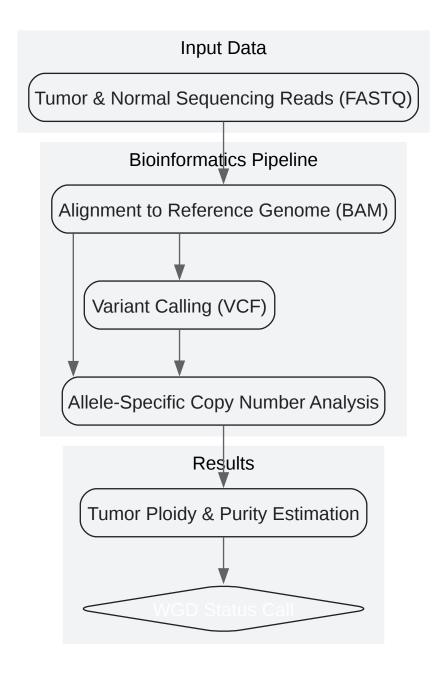
Visualizations











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Methodological & Application





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